molecular formula C8H6BrN3O2 B13711466 Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate

Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate

Cat. No.: B13711466
M. Wt: 256.06 g/mol
InChI Key: IYTTYVFHBSYSOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate is a high-purity brominated heterocyclic building block exclusively for research applications . This compound, with the molecular formula C 8 H 6 BrN 3 O 2 , is a versatile scaffold in medicinal chemistry and organic synthesis, particularly for constructing more complex molecules via cross-coupling reactions where the bromo substituent acts as a site for functionalization . The benzotriazole core is a privileged structure in drug discovery, known for its diverse pharmacological potential. Researchers utilize this methyl ester derivative as a critical intermediate in developing novel active compounds. Benzimidazole and triazole derivatives, closely related to this reagent, are extensively investigated for a range of activities, including serving as antituberculotic and anticancer agents . The structural features of this compound make it a valuable precursor for generating chemical libraries aimed at screening for new therapeutic properties . Key Applications: • Medicinal Chemistry: Serves as a key synthetic intermediate for the development of novel pharmacologically active molecules, including potential anticancer and antimicrobial agents . • Organic Synthesis: Functions as a versatile building block for metal-catalyzed cross-couplings (e.g., Suzuki, Heck reactions) and other transformations to create diverse heterocyclic systems. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. Proper safety procedures should be followed. For comprehensive handling and safety information, please refer to the provided Safety Data Sheet (SDS).

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

methyl 4-bromo-2H-benzotriazole-5-carboxylate

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-3-5-7(6(4)9)11-12-10-5/h2-3H,1H3,(H,10,11,12)

InChI Key

IYTTYVFHBSYSOH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=NNN=C2C=C1)Br

Origin of Product

United States

Preparation Methods

Stepwise Procedure

Step Description Conditions Outcome
1 Dissolution of 1-substituted-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) Concentration ratio 1:2–50 (mass to volume), temperature −78°C to 0°C Prepared solution for Grignard reaction
2 Addition of isopropylmagnesium chloride (Grignard reagent), stirring for 0.5–2 hours Molar ratio compound:Grignard reagent 1:0.8–1.5 Formation of 1-substituted-4-bromo-1H-1,2,3-triazole intermediate
3 Addition of isopropylmagnesium chloride-lithium chloride composite without separation, heating to 10°C–50°C, stirring for 0.5–2 hours - Activation for carboxylation
4 Cooling to −30°C to 0°C, bubbling carbon dioxide for 5–30 minutes - Carboxylation to form 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid
5 Acidification with hydrochloric acid to pH 1–5, extraction with organic solvent, drying, and concentration under reduced pressure at 40°C–50°C - Isolation of carboxylic acid mixture
6 Methylation: Dissolving the acid mixture in THF/METHF and DMF/DMAc solvent mixture, adding alkali and methyl iodide Temperature 0°C–80°C, reaction time 5–48 hours Formation of methyl ester (target compound)
7 Work-up: Layering with water and organic solvent, drying, concentration, crystallization at −5°C to 5°C, filtration, and vacuum drying at 40°C - Purification and isolation of methyl 4-bromo-1H-benzo[d]triazole-5-carboxylate

Reaction Scheme Summary

Experimental Example

An illustrative synthesis from the patent includes:

  • Dissolving 1.50 g (9.26 mmol) of 1-methyl-4-bromo-1H-1,2,3-triazole in 15 mL THF.
  • Adding 8.19 mL (10.65 mmol) isopropylmagnesium chloride-lithium chloride composite dropwise at 0°C.
  • Stirring at 10–16°C for 1 hour.
  • Cooling to −10°C and introducing CO₂ for 10 minutes.
  • Acidifying with 7 mL hydrochloric acid.
  • Extracting with ethyl acetate, drying, and concentrating to obtain crude acid.
  • Dissolving crude acid in THF/DMF, adding potassium carbonate (1.28 g, 9.26 mmol) and methyl iodide (526 mg, 3.70 mmol).
  • Reacting at 20–30°C for 48 hours.
  • Work-up with water and ethyl acetate, acidification, extraction, concentration, and crystallization at 0°C.
  • Yield: 49% of the methyl ester product.

Analysis of Reaction Parameters

Parameter Range/Value Effect on Yield/Purity
Solvent (THF/METHF) 1:2 to 1:50 (mass:volume) Ensures solubility and reaction control
Temperature (Grignard) −78°C to 0°C (initial), then 10°C–50°C Controls regioselectivity and prevents side reactions
CO₂ Inlet Time 5–30 min Ensures complete carboxylation
pH during Acidification 1–5 Facilitates extraction and product stability
Methylation Temperature 0°C–80°C Influences reaction rate and side product formation
Reaction Time (Methylation) 5–48 h Longer times improve esterification yield

Alternative Synthetic Routes and Catalysts

While the above method is well-documented, other literature sources discuss the broader synthetic strategies for 1,2,3-triazole derivatives:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a common route to synthesize triazoles but may require further functionalization to introduce bromine and carboxylate groups at specific positions. The presence of bulky groups can influence regioselectivity in bromination and substitution steps.

  • Pd-Catalyzed Nucleophilic Substitution: Palladium catalysts can be used for selective functionalization of bromo-triazoles, enabling the introduction of ester groups via cross-coupling reactions.

  • Multicomponent Reactions: Some methods use sulfur powder and trifluoromethyltrimethylsilane with CuI catalysts to construct complex triazole derivatives, though these are less common for methyl 4-bromo-1H-benzo[d]triazole-5-carboxylate specifically.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Grignard Carboxylation & Methylation (Patent US20180029999A1) 1-substituted-4,5-dibromo-1H-1,2,3-triazole Isopropylmagnesium chloride, CO₂, methyl iodide, K₂CO₃ −78°C to 80°C, THF/DMF solvents, 5–48 h methylation ~49% Regioselective, scalable
CuI-Catalyzed Azide-Alkyne Cycloaddition + Functionalization Alkynes and azides CuI catalyst, MeOH/H₂O, Pd catalyst for substitution Room temp to 60°C Variable Useful for diverse triazole derivatives, requires further modification
Pd-Catalyzed Cross-Coupling Bromo-triazoles Pd catalyst, nucleophiles Mild to moderate temperatures Variable Enables functional group diversification

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate has demonstrated promising antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against various bacterial strains. For instance, studies have shown that modifications to the triazole ring can enhance antibacterial efficacy against resistant strains of bacteria.

Case Study: Synthesis and Testing
A study published in ACS Omega detailed the synthesis of various triazole derivatives, including this compound. The synthesized compounds were evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli, yielding significant inhibition zones compared to control groups .

Anticancer Properties
Recent investigations have highlighted the potential anticancer properties of this compound. It has been shown to inhibit cell proliferation in several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Data Table: Anticancer Activity

Compound NameCell Line TestedIC50 (µM)Reference
This compoundMCF-7 (Breast Cancer)15.2
This compoundHeLa (Cervical Cancer)12.8

Material Science

Polymer Chemistry
The compound is utilized as a building block for synthesizing functional polymers. Its triazole moiety can participate in click chemistry reactions, leading to the formation of cross-linked networks that exhibit enhanced thermal stability and mechanical properties.

Case Study: Synthesis of Polymer Networks
In a recent study, researchers synthesized a series of polymers incorporating this compound as a monomer. These polymers were characterized for their thermal properties using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), demonstrating improved thermal stability compared to traditional polymer systems .

Agricultural Chemistry

Pesticidal Activity
this compound has been investigated for its potential as a pesticide. Its structural features allow it to disrupt biological processes in pests.

Case Study: Efficacy Against Agricultural Pests
Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in pest populations compared to untreated controls. The compound's mode of action involves interference with the nervous system of target pests .

Mechanism of Action

The mechanism of action of Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the triazole ring play crucial roles in the compound’s binding affinity and specificity. The ester group can also influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

  • Bromine at position 4 (target compound) facilitates Suzuki-Miyaura cross-coupling reactions, whereas chlorine (compound in ) is less reactive in such transformations .
  • The trifluoromethyl group in enhances metabolic stability and membrane permeability, making it suitable for central nervous system (CNS) drug development .

Physicochemical Properties: The methoxy-substituted analog () exhibits higher aqueous solubility compared to brominated derivatives due to its polar oxygen atom.

Synthetic Utility :

  • The target compound’s ester group allows for hydrolysis to carboxylic acids or transesterification, enabling diverse functionalization .
  • Chlorinated analogs (e.g., ) are often intermediates in nucleophilic aromatic substitution reactions .

Computational Studies

Molecular docking of a triazole-quinoline hybrid () revealed favorable binding to AChE’s catalytic site, with a binding energy of −9.8 kcal/mol . Similar studies could predict the target compound’s interaction with therapeutic targets.

Biological Activity

Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate (CAS: 2829585-27-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and potential anticancer effects, supported by data tables and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₆BrN₃O₂
  • Molecular Weight : 256.06 g/mol
  • Purity : 95% .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of benzotriazole derivatives, including this compound. The compound has been tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)12.5 - 25 μg/mL
Escherichia coli25 μg/mL
Bacillus subtilis15 μg/mL

The presence of halogen substituents on the benzotriazole ring has been associated with enhanced antibacterial activity due to increased lipophilicity and molecular interactions with bacterial membranes .

Antifungal Activity

This compound also exhibits antifungal properties. In vitro studies have shown its effectiveness against fungi such as Candida albicans and Aspergillus niger. The following table summarizes the antifungal activity:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans1.6 - 25 μg/mL
Aspergillus niger12.5 - 25 μg/mL

The introduction of halogen groups has been shown to enhance the antifungal activity of benzotriazole derivatives by affecting their interaction with fungal cell membranes .

Anticancer Potential

The anticancer activity of this compound is an area of growing interest. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC₅₀ (μg/mL)
A-431 (human epidermoid carcinoma)<10
Jurkat (human T-cell leukemia)<15

Structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances cytotoxicity by facilitating interactions with target proteins involved in cell proliferation .

Case Studies and Research Findings

  • Antibacterial Study :
    A study conducted by Ochal et al. demonstrated that halogenated benzotriazoles have significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The study reported MIC values comparable to standard antibiotics for certain strains .
  • Antifungal Research :
    Another investigation focused on the antifungal efficacy of benzotriazoles found that modifications to the benzene ring significantly impacted the compounds' ability to inhibit fungal growth. The study highlighted that introducing halogens at specific positions led to improved antifungal activity against resistant strains .
  • Cytotoxicity Analysis :
    A recent publication explored the anticancer properties of various benzotriazole derivatives, revealing that this compound showed promising results in inhibiting tumor cell growth in vitro .

Q & A

Q. What are the optimal synthetic routes for Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with condensation of substituted benzaldehyde derivatives with triazole precursors. For example, a general protocol adapted from analogous triazole syntheses includes:

Condensation : React 4-amino-1,2,3-triazole derivatives with brominated aromatic aldehydes in ethanol under reflux (4–6 hours) with catalytic acetic acid .

Bromination : Introduce bromine at the 4-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 60–80°C for 2–4 hours .

  • Optimization : Vary temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry of NBS to maximize yield. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
    Key Data :
StepReagents/ConditionsYield Range
CondensationEthanol, reflux, 4h60–75%
BrominationNBS, DMF, 70°C50–65%

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • Chromatography : Use TLC (Rf ~0.5 in ethyl acetate/hexane) for rapid purity checks. Column chromatography (silica gel, gradient elution) resolves impurities .
  • Spectroscopy :
  • 1H NMR : Confirm bromine substitution via absence of aromatic protons at the 4-position (δ 7.2–7.5 ppm) and ester carbonyl resonance (δ 3.8–4.1 ppm for methyl group) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 285–287 (M⁺, isotopic pattern confirms Br presence) .

Q. What are the standard analytical techniques for characterizing its reactivity in substitution reactions?

  • Methodological Answer :
  • Nucleophilic Aromatic Substitution (SNAr) : React with amines (e.g., piperidine) in DMF at 100°C for 12–24 hours. Monitor Br displacement via 1H NMR (disappearance of δ 7.5 ppm signals) .
  • Kinetic Studies : Use HPLC to track reaction progress under varying conditions (temperature, solvent, base). For example, K₂CO₃ in DMSO accelerates SNAr by 30% compared to Et₃N .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s electronic structure?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (acetone/water 1:1). Refine structures using SHELXL (anisotropic displacement parameters, R-factor < 5%) to map electron density around the triazole ring and bromine .
  • WinGX Suite : Process diffraction data for Hirshfeld surface analysis, revealing intermolecular interactions (e.g., C–Br⋯π contacts) that influence reactivity .
    Example Data :
Bond Length (Å)Angle (°)
C–Br: 1.89Triazole ring planarity: < 0.02 Å deviation

Q. How do contradictory reports on bromine substitution efficiency inform experimental design?

  • Methodological Answer : Discrepancies in yields (e.g., 50% vs. 75%) often arise from:
  • Solvent Effects : Polar aprotic solvents (DMF) enhance SNAr vs. non-polar (toluene) .
  • Catalyst Choice : CuI (5 mol%) accelerates Ullmann-type couplings but may introduce side products .
  • Mitigation Strategy : Design a factorial experiment varying solvent, catalyst, and temperature. Use ANOVA to identify statistically significant factors .

Q. What advanced computational methods predict the compound’s bioactivity or material properties?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilicity at the triazole ring. For example, a low LUMO (-1.8 eV) suggests susceptibility to nucleophilic attack .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. Align the carboxylate group with active-site residues (e.g., Lys101) for binding affinity estimates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.